N-Isopropyl vs. N-Methyl Acetamide: Computed Lipophilicity and Molecular Weight Differentiation
The target compound bears an N-isopropylacetamide terminus (MW 345.46, XLogP3 3.4), differentiating it from the closest commercially available analog 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207004-49-6, MW 317.41) [1]. The isopropyl group adds 28 Da and increases lipophilicity by approximately 0.5–0.8 logP units compared to the N-methyl analog, based on typical methyl-to-isopropyl logP increments in acetamide series . This difference places the target compound closer to the optimal lipophilicity range (XLogP 1–4) for CNS-capable small molecules while the N-methyl analog falls below this range, potentially affecting membrane permeability and distribution [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW 345.46 Da; XLogP3 3.4; TPSA 81.5 Ų [1] |
| Comparator Or Baseline | N-methyl analog (CAS 1207004-49-6): MW 317.41 Da; XLogP3 ~2.6–2.9 (estimated by structural increment) |
| Quantified Difference | ΔMW = +28 Da; ΔXLogP3 ≈ +0.5 to +0.8 |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm); comparator logP estimated by fragment-based addition |
Why This Matters
The higher lipophilicity of the N-isopropyl analog predicts improved passive membrane permeability relative to the N-methyl analog, which is a critical parameter for cell-based assay performance and potential lead optimization programs.
- [1] PubChem Compound Summary for CID 49671619 (target). Computed XLogP3 = 3.4, MW = 345.5, TPSA = 81.5 Ų. Accessed 2026-04-29. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Rule-of-five and optimal logP ranges for oral drug candidates. View Source
